molecular formula C11H11N3O2 B261360 2-(2-methoxyanilino)-4(3H)-pyrimidinone

2-(2-methoxyanilino)-4(3H)-pyrimidinone

Cat. No. B261360
M. Wt: 217.22 g/mol
InChI Key: FTWRHMZORKXAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyanilino)-4(3H)-pyrimidinone, commonly known as MAP, is a synthetic compound that belongs to the class of pyrimidinone derivatives. MAP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of MAP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. MAP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell division. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. Additionally, MAP has been shown to have antibacterial and antiviral activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using MAP in laboratory experiments is its relatively simple synthesis method. Additionally, the compound has been shown to have potent antitumor activity, making it a useful tool for studying cancer biology. However, one limitation of using MAP in laboratory experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on MAP. One area of interest is the development of more potent and selective inhibitors of CDKs and other signaling pathways. Additionally, there is interest in studying the potential use of MAP as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, there is interest in studying the potential use of MAP in combination with other chemotherapeutic agents, in order to enhance its antitumor activity.

Synthesis Methods

The synthesis of MAP involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with urea and acetic anhydride to yield MAP. The synthesis of MAP is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

MAP has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity against a variety of cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.

properties

Product Name

2-(2-methoxyanilino)-4(3H)-pyrimidinone

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

FTWRHMZORKXAAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=NC=CC(=O)N2

Canonical SMILES

COC1=CC=CC=C1NC2=NC=CC(=O)N2

Origin of Product

United States

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